t-Boc-N-amido-PEG15-Amine
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Overview
Description
t-Boc-N-amido-PEG15-amine is a PEG derivative containing an amino group and Boc-protected amino group. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The Boc group can be deprotected under mild acidic conditions to form the free amine. PEG Linkers may be useful in the development of antibody drug conjugates.
Scientific Research Applications
Biomedical Applications
t-Boc-N-amido-PEG15-Amine is utilized in biomedical research, especially in the synthesis of biodegradable polymers. For instance, it is used in the development of amphiphilic conetwork (APCN) gels and hydrogels. These materials, composed of poly(caprolactone) (PCL) and poly(β-amino esters) or poly(amido amine), exhibit controlled degradation and release behavior, making them suitable for controlled release and tissue engineering applications (Bhingaradiya et al., 2017).
Gene Delivery
This compound plays a role in gene delivery applications. PEGylated bioreducible poly(amido amine)s have been developed for non-viral gene delivery, demonstrating the potential of this compound in creating vectors for gene therapy. These polymers show promise in condensing DNA into nano-scaled polyplexes with low cytotoxicity, suitable for transfection applications (Lin & Engbersen, 2011).
Drug Delivery
In drug delivery systems, this compound is used to create pH- and redox-responsive micelles for controlled drug release. These micelles, capable of carrying anti-cancer drugs like doxorubicin, demonstrate effective delivery into cancer cells and higher efficacy in killing cancer cells compared to free drugs (Wei‐Xing Cheng et al., 2014).
Chemical Synthesis
In the realm of chemical synthesis, this compound is involved in the catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water. This process highlights the compound's role in forming chemoselective derivatives without producing unwanted side products, indicating its utility in precise chemical synthesis (Chankeshwara & Chakraborti, 2006).
Polymer-Peptide Conjugates
This compound is also employed in the development of polymer-peptide conjugates. It aids in the selective alkylation and acylation of amino groups in peptides, contributing to the creation of bioconjugates with optimized pharmacological properties (Morpurgo et al., 2002).
properties
Molecular Formula |
C37H76N2O17 |
---|---|
Molecular Weight |
821.01 |
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C37H76N2O17/c1-37(2,3)56-36(40)39-5-7-42-9-11-44-13-15-46-17-19-48-21-23-50-25-27-52-29-31-54-33-35-55-34-32-53-30-28-51-26-24-49-22-20-47-18-16-45-14-12-43-10-8-41-6-4-38/h4-35,38H2,1-3H3,(H,39,40) |
InChI Key |
RTWNWTAZZLCVOD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
t-Boc-N-amido-PEG15-amine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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